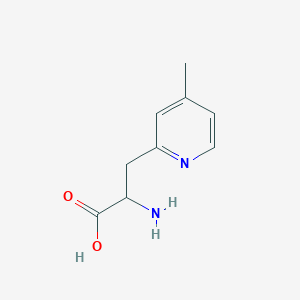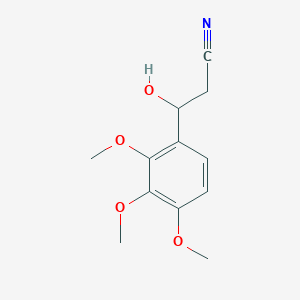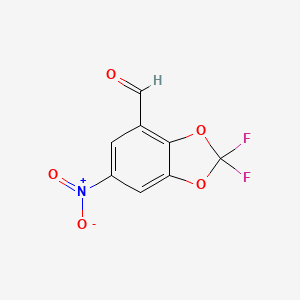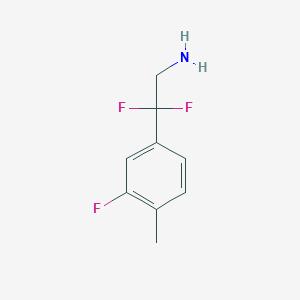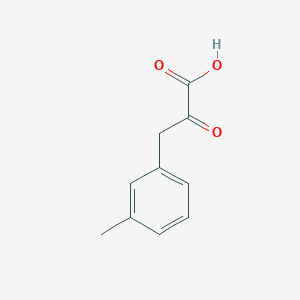
2-Oxo-3-(M-tolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(M-tolyl)propanoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with a 3-(M-tolyl) group and an oxo group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(M-tolyl)propanoic acid typically involves the reaction of M-tolylacetic acid with an oxidizing agent. One common method is the oxidation of M-tolylacetic acid using potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds as follows: [ \text{M-tolylacetic acid} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups replacing the oxo group.
Scientific Research Applications
2-Oxo-3-(M-tolyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(M-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the M-tolyl group can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
2-Oxo-3-(P-tolyl)propanoic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-Oxo-3-(O-tolyl)propanoic acid: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
3-(M-tolyl)propanoic acid: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Oxo-3-(M-tolyl)propanoic acid is unique due to the presence of both the oxo group and the M-tolyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
ZUERZXYBRUIXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


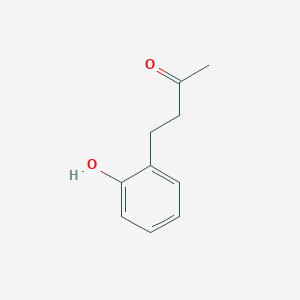
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
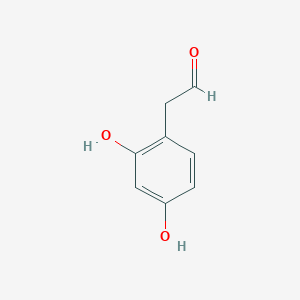
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
